N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide
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Overview
Description
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide is an organic compound characterized by the presence of two chlorophenyl groups attached to a central ethanedithioamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide typically involves the reaction of 2-chlorobenzyl chloride with ethanedithioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorophenyl groups into target molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular membranes, leading to changes in membrane permeability and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[(2-chlorophenyl)methyl]ethanediamine: Similar structure but with amine groups instead of dithioamide.
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioether: Contains ether linkages instead of amide groups.
Uniqueness
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide is unique due to its dithioamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of chlorophenyl groups also enhances its lipophilicity and ability to interact with hydrophobic environments.
Properties
CAS No. |
63867-37-8 |
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Molecular Formula |
C16H14Cl2N2S2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide |
InChI |
InChI=1S/C16H14Cl2N2S2/c17-13-7-3-1-5-11(13)9-19-15(21)16(22)20-10-12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
GQOCVALHPKXOCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)C(=S)NCC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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